(2R)-2-(Benzylamino)-2-(4-fluorophenyl)-1-ethanol
Overview
Description
(2R)-2-(Benzylamino)-2-(4-fluorophenyl)-1-ethanol: is an organic compound characterized by the presence of a benzylamino group, a fluorophenyl group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Benzylamino)-2-(4-fluorophenyl)-1-ethanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-amino-2-(4-fluorophenyl)ethanol and benzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(Benzylamino)-2-(4-fluorophenyl)-1-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzylamino group can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzylamino derivatives.
Scientific Research Applications
(2R)-2-(Benzylamino)-2-(4-fluorophenyl)-1-ethanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study the interactions of fluorinated compounds with biological systems.
Industrial Applications: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(Benzylamino)-2-(4-fluorophenyl)-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group enhances its binding affinity and selectivity, leading to desired biological effects. The benzylamino group may facilitate interactions with amino acid residues in the active site of enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(Benzylamino)-2-phenylethanol: Lacks the fluorine atom, resulting in different chemical and biological properties.
(2R)-2-(Amino)-2-(4-fluorophenyl)-1-ethanol: Lacks the benzyl group, affecting its reactivity and applications.
Uniqueness
(2R)-2-(Benzylamino)-2-(4-fluorophenyl)-1-ethanol is unique due to the presence of both the benzylamino and fluorophenyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2R)-2-(benzylamino)-2-(4-fluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c16-14-8-6-13(7-9-14)15(11-18)17-10-12-4-2-1-3-5-12/h1-9,15,17-18H,10-11H2/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVQMSGKHFTHDR-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CO)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@@H](CO)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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